molecular formula C59H102N16O21S B8118513 H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH

H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH

Cat. No.: B8118513
M. Wt: 1403.6 g/mol
InChI Key: KUDAPIFTNDCCFG-VFWKLOCLSA-N
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Description

The compound H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH Amyloid β-Protein (22-35) . It is composed of 14 amino acids: glutamic acid, aspartic acid, valine, glycine, serine, asparagine, lysine, alanine, isoleucine, leucine, and methionine . This peptide is a segment of the larger amyloid beta protein, which is associated with neurodegenerative diseases such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH: has several scientific research applications:

Mechanism of Action

The mechanism by which H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH exerts its effects involves its interaction with neuronal cells. This peptide can aggregate to form fibrils, which are toxic to neurons. The aggregation process is influenced by the peptide’s sequence and structure. The molecular targets include cell surface receptors and intracellular pathways that lead to cell death .

Comparison with Similar Compounds

H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH: is unique due to its specific sequence and its role in amyloid beta aggregation. Similar compounds include other amyloid beta fragments such as:

    Amyloid β-Protein (1-42): A longer fragment that is more prone to aggregation.

    Amyloid β-Protein (1-40): Another fragment with different aggregation properties.

    Amyloid β-Protein (25-35): A shorter fragment used in various studies.

These similar compounds differ in their length and specific sequences, which affect their aggregation behavior and biological activity.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H102N16O21S/c1-11-30(7)47(57(93)65-25-42(79)67-36(21-28(3)4)52(88)70-35(59(95)96)18-20-97-10)75-58(94)48(31(8)12-2)74-49(85)32(9)66-41(78)24-63-51(87)34(15-13-14-19-60)69-53(89)37(22-40(62)77)72-55(91)39(27-76)68-43(80)26-64-56(92)46(29(5)6)73-54(90)38(23-45(83)84)71-50(86)33(61)16-17-44(81)82/h28-39,46-48,76H,11-27,60-61H2,1-10H3,(H2,62,77)(H,63,87)(H,64,92)(H,65,93)(H,66,78)(H,67,79)(H,68,80)(H,69,89)(H,70,88)(H,71,86)(H,72,91)(H,73,90)(H,74,85)(H,75,94)(H,81,82)(H,83,84)(H,95,96)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,46-,47-,48-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDAPIFTNDCCFG-VFWKLOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H102N16O21S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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